![molecular formula C19H29N3O3 B587164 (1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide CAS No. 671816-04-9](/img/structure/B587164.png)
(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide” is a compound with the molecular formula C14H25NO4 . It has a molecular weight of 271.35 g/mol . The IUPAC name for this compound is 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for this compound is1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1 . The compound’s structure includes a cyclohexane ring, an amine group, and a carboxylic acid group .
科学的研究の応用
Enantiomerically Pure Amino Acids
- Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a building block for helical β-peptides, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a simple one-pot procedure. This includes cyclization to anhydride, amide formation with ammonia, and Hofmann-type degradation. Both enantiomers of the starting material can be obtained from commercially available sources, making this an accessible method for obtaining enantiomerically pure amino acids (Berkessel, Glaubitz, & Lex, 2002).
Pharmacological Properties
- The compound Y-27632, which has a similar structure, is used as a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. Its inhibition mechanism and profile of actions suggest that it could be valuable in studying cellular processes influenced by ROCK kinases, including stress fiber formation and cell cycle transitions (Ishizaki et al., 2000).
Synthesis of Complex Molecules
- The synthesis of noncyclic bis-D- and L-tripeptides into higher-order tubular constructs from trans (1R,2R)-diaminocyclohexane showcases the potential for creating complex molecular structures that could have applications in nanotechnology, drug delivery systems, and materials science. The resulting structures feature extensive hydrogen bonding and helical open-ended tubular superstructures, highlighting the versatility of these compounds in constructing sophisticated molecular architectures (Hanessian, Vinci, Fettis, Maris, & T. P. P. Viet, 2008).
Safety and Hazards
The safety data sheet for a similar compound, N-Boc-1,2-diaminoethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide involves the reaction of N-Boc-1-aminoethanol with 4-pyridinyl-cyclohexanecarboxylic acid, followed by the removal of the Boc protecting group. The resulting product is then subjected to a transamination reaction with (1R)-trans-4-aminocyclohexanecarboxylic acid to yield the final compound.", "Starting Materials": ["N-Boc-1-aminoethanol", "4-pyridinyl-cyclohexanecarboxylic acid", "(1R)-trans-4-aminocyclohexanecarboxylic acid"], "Reaction": ["1. N-Boc-1-aminoethanol is reacted with 4-pyridinyl-cyclohexanecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide product.", "2. The Boc protecting group is then removed using an acidic reagent such as TFA or HCl to yield the free amine.", "3. The resulting amine is then reacted with (1R)-trans-4-aminocyclohexanecarboxylic acid in the presence of a transaminase enzyme or a transamination reagent such as pyridoxal phosphate to yield the final compound, (1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide."] } | |
CAS番号 |
671816-04-9 |
分子式 |
C19H29N3O3 |
分子量 |
347.5 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C19H29N3O3/c1-13(21-18(24)25-19(2,3)4)14-5-7-15(8-6-14)17(23)22-16-9-11-20-12-10-16/h9-15H,5-8H2,1-4H3,(H,21,24)(H,20,22,23)/t13-,14?,15?/m1/s1 |
InChIキー |
YHCODQSFLBHLDV-WLYUNCDWSA-N |
異性体SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C |
SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)NC(=O)OC(C)(C)C |
同義語 |
[(1R)-1-[trans-4-[(4-Pyridinylamino)carbonyl]cyclohexyl]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; N-Boc-Y-27632 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



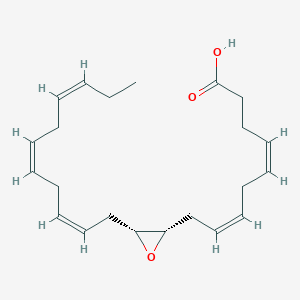

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)
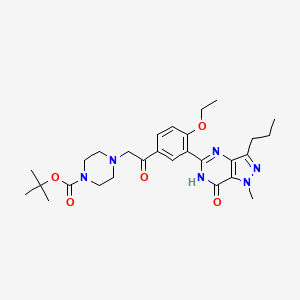

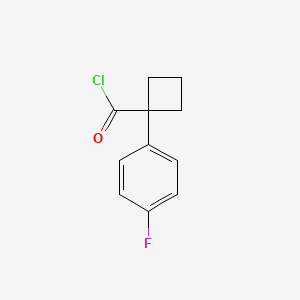
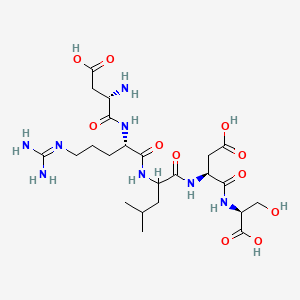
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

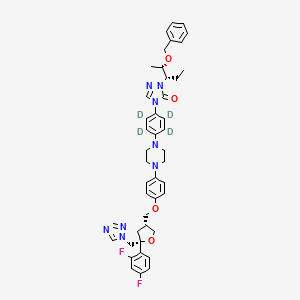
![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)